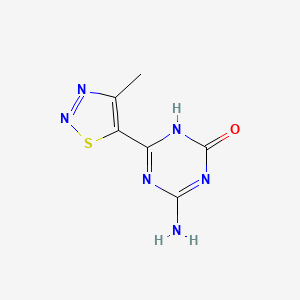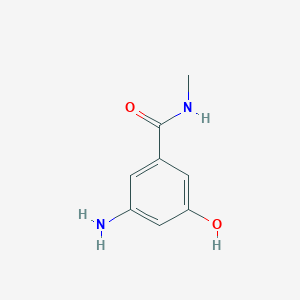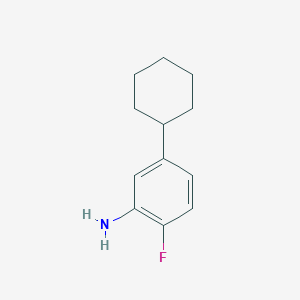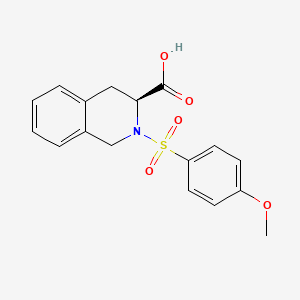
Glycine, N,N'-1,2-ethanediylbis[N-(phosphonomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)- is a chemical compound with the molecular formula C6H12N2O4. It is also known by other names such as Glycine, N,N’-ethylenedi-, Acetic acid, 2,2’-(1,2-ethanediyldiimino)bis-, and Ethylenediamine-N,N’-diacetic acid . This compound is characterized by its unique structure, which includes two glycine molecules linked by an ethylene bridge and modified with phosphonomethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)- typically involves the reaction of glycine with ethylenediamine and formaldehyde under specific conditions. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2 Glycine} + \text{Ethylenediamine} + \text{Formaldehyde} \rightarrow \text{Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)-} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to increase yield and purity. The process involves continuous monitoring of pH, temperature, and reactant concentrations. The final product is purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where the phosphonomethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)- is used as a chelating agent due to its ability to bind metal ions. It is also employed in the synthesis of complex organic molecules.
Biology
In biological research, this compound is used to study enzyme kinetics and protein interactions. Its ability to chelate metal ions makes it useful in various biochemical assays.
Medicine
In medicine, Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)- is investigated for its potential therapeutic applications, including its role in drug delivery systems and as a component in diagnostic agents.
Industry
Industrially, this compound is used in the formulation of cleaning agents, water treatment chemicals, and as an additive in various manufacturing processes.
Mécanisme D'action
The mechanism of action of Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)- involves its ability to chelate metal ions. This chelation process is crucial in various biochemical pathways, where the compound binds to metal ions, altering their availability and activity. The molecular targets include enzymes and proteins that require metal ions for their function. By binding to these metal ions, the compound can modulate the activity of these biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Similar in structure but with four carboxymethyl groups instead of phosphonomethyl groups.
Nitrilotriacetic acid (NTA): Contains three carboxymethyl groups and is used as a chelating agent.
Diethylenetriaminepentaacetic acid (DTPA): Has five carboxymethyl groups and is used in medical imaging and as a chelating agent.
Uniqueness
Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)- is unique due to its specific structure, which provides distinct chelating properties compared to other similar compounds. The presence of phosphonomethyl groups enhances its ability to bind metal ions, making it more effective in certain applications.
Propriétés
Numéro CAS |
2310-83-0 |
|---|---|
Formule moléculaire |
C8H18N2O10P2 |
Poids moléculaire |
364.18 g/mol |
Nom IUPAC |
2-[2-[carboxymethyl(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]acetic acid |
InChI |
InChI=1S/C8H18N2O10P2/c11-7(12)3-9(5-21(15,16)17)1-2-10(4-8(13)14)6-22(18,19)20/h1-6H2,(H,11,12)(H,13,14)(H2,15,16,17)(H2,18,19,20) |
Clé InChI |
RXHMBVBZOIQMJR-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CC(=O)O)CP(=O)(O)O)N(CC(=O)O)CP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Propyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13161980.png)





![7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B13162017.png)
![N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide](/img/structure/B13162018.png)



